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Compound of Interest

Compound Name: 4,4'-Biphenyldiacrylic acid

Cat. No.: B8040491

Get Quote

The biphenyl moiety, consisting of two phenyl rings connected by a single carbon-carbon bond,

is a ubiquitous structural motif in a vast array of organic molecules, from liquid crystals to

pharmaceuticals. The utility of biphenyl-based molecules is intrinsically linked to their unique

conformational flexibility. The central C-C bond allows for rotation of the phenyl rings relative to

each other, giving rise to a range of possible dihedral (torsional) angles. This rotation is not

entirely free, however, as it is governed by a delicate balance of two opposing forces:

Steric Hindrance: The hydrogen atoms on the ortho-positions (2, 2', 6, and 6') of the two

phenyl rings can clash with each other, creating repulsive forces that disfavor a planar

conformation.

π-Conjugation: A planar arrangement of the two phenyl rings allows for the delocalization of

π-electrons across the entire biphenyl system. This extended conjugation is an electronically

stabilizing force.

The final, most stable conformation of a biphenyl derivative is a compromise between these

steric and electronic effects.[1][2][3] For unsubstituted biphenyl, the equilibrium dihedral angle

in the gas phase is approximately 45°.[4]
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Molecular Geometry of 4,4'-Biphenyldiacrylic Acid:
A Detailed Analysis
4,4'-Biphenyldiacrylic acid features acrylic acid groups at the para-positions of each phenyl

ring. While direct crystallographic data for this specific molecule is not readily available in the

public domain, we can infer its geometric properties from the well-studied and structurally

similar 4,4'-biphenyldicarboxylic acid (BPDC).[5][6]

The Biphenyl Core: Torsional Flexibility
The key determinant of the overall shape of 4,4'-biphenyldiacrylic acid is the torsional angle

between the two phenyl rings. In the solid state, biphenyl derivatives can be influenced by

crystal packing forces, which may favor a more planar conformation to facilitate intermolecular

interactions like hydrogen bonding and π-stacking.[2][3] For instance, the crystal structure of

4,4'-biphenyldicarboxylic acid co-crystallized with N,N-dimethylformamide (DMF) reveals a

network of hydrogen bonds.[6]

In solution or in the gas phase, where intermolecular forces are weaker, the molecule is more

likely to adopt a non-planar conformation to minimize steric strain. Computational studies on

various biphenyl derivatives have shown that the energy barrier to rotation around the central

C-C bond is relatively low, allowing for a range of accessible conformations.[1]

The Acrylic Acid Substituents: Planarity and
Conjugation
The acrylic acid groups introduce additional structural considerations. The double bond within

the acrylic moiety favors a planar arrangement of the atoms involved to maximize p-orbital

overlap. This planarity extends to the adjacent phenyl ring, promoting conjugation between the

aromatic system and the acrylate group. This extended conjugation can have a significant

impact on the electronic properties of the molecule, influencing its absorption and emission of

light.

The carboxylic acid portion of the acrylic acid group is also planar. The presence of the vinyl

group between the phenyl ring and the carboxylic acid provides additional rotational freedom

compared to the direct attachment in BPDC. However, the drive for extended conjugation will
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likely favor a relatively planar arrangement of the entire substituent with respect to the phenyl

ring to which it is attached.

Experimental and Computational Characterization
Techniques
A comprehensive understanding of the molecular geometry of 4,4'-biphenyldiacrylic acid
requires a combination of experimental and computational techniques.

Experimental Methodologies
A standard experimental workflow for characterizing the molecular geometry of a novel

crystalline material like 4,4'-biphenyldiacrylic acid is outlined below.
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Caption: Experimental workflow for determining molecular geometry.
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Single-Crystal X-ray Diffraction (SC-XRD): This is the gold standard for determining the

precise three-dimensional arrangement of atoms in a crystalline solid. A suitable single

crystal of 4,4'-biphenyldiacrylic acid would be grown, and its diffraction pattern under X-ray

irradiation would be analyzed to yield detailed information on bond lengths, bond angles, and

the crucial torsional angle between the phenyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can

provide valuable insights into the molecular structure in solution.[7][8][9] The chemical shifts

and coupling constants of the protons and carbons can be used to confirm the connectivity of

the molecule and can also provide information about the conformational preferences in a

given solvent.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the

functional groups present in the molecule. The vibrational frequencies of the C=C, C=O, and

O-H bonds can confirm the presence of the acrylic acid moieties and provide information

about the intermolecular interactions, such as hydrogen bonding, in the solid state.

Computational Modeling
In the absence of experimental data, or to complement it, computational modeling is a powerful

tool for predicting and understanding molecular geometry.
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Caption: Computational workflow for predicting molecular geometry.

Density Functional Theory (DFT): DFT calculations can be used to determine the lowest

energy conformation of the molecule in the gas phase. By performing a potential energy

surface scan, where the torsional angle between the phenyl rings is systematically varied,

one can identify the most stable conformation and the energy barrier to rotation.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic

behavior of the molecule in a condensed phase (e.g., in a solvent or in an amorphous solid).

These simulations can reveal the range of accessible conformations and the timescale of

conformational changes.

Quantitative Geometric Data (Based on 4,4'-
Biphenyldicarboxylic Acid Dimethyl Ester)
While specific data for the diacrylic acid is pending experimental determination, the crystal

structure of the closely related dimethyl biphenyl-4,4'-dicarboxylate provides a valuable

reference for the expected geometry of the biphenyl core.[10]

Parameter Value Source

Crystal System Orthorhombic [10]

Space Group Pbca [10]

a (Å) 7.1358 (9) [10]

b (Å) 5.9752 (8) [10]

c (Å) 29.709 (4) [10]

Volume (Å³) 1266.7 (3) [10]

In this particular crystal structure, the molecule is essentially planar, with the complete molecule

generated by an inversion center.[10] This planarity is likely enforced by the crystal packing.
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Applications and Implications of Molecular
Geometry
The molecular geometry of 4,4'-biphenyldiacrylic acid is a critical factor in determining its

suitability for various applications.

Metal-Organic Frameworks (MOFs): As a linker in MOFs, the length, rigidity, and orientation

of the molecule will dictate the size and shape of the pores in the resulting framework.[5][11]

A more linear and rigid conformation would lead to more predictable and well-defined porous

structures, which are crucial for applications in gas storage and separation.

Polymers and Liquid Crystals: In polymer science, the geometry of the monomeric unit

influences the properties of the resulting polymer.[12][13] The linearity and potential for π-

stacking of 4,4'-biphenyldiacrylic acid make it a candidate for the synthesis of high-

performance polymers and liquid crystalline materials.

Drug Development: The three-dimensional shape of a molecule is paramount for its

interaction with biological targets.[14] The conformational flexibility of the biphenyl core

allows it to adapt its shape to fit into a binding pocket of a protein or enzyme. Understanding

the preferred conformations and the energy required for conformational changes is therefore

essential for rational drug design.

Conclusion
The molecular geometry of 4,4'-biphenyldiacrylic acid is characterized by the torsional

flexibility of its biphenyl core and the planarity of its acrylic acid substituents. While a definitive

experimental structure has yet to be reported, a comprehensive understanding can be

achieved through a combination of experimental techniques, such as single-crystal X-ray

diffraction, and computational modeling. The geometric properties of this molecule are of

fundamental importance for its application in materials science and drug development, and

further research into its solid-state and solution-phase structures is warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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